molecular formula C5H8N2O2 B6615219 methyl 3-(cyanoamino)propanoate CAS No. 1250686-01-1

methyl 3-(cyanoamino)propanoate

Cat. No.: B6615219
CAS No.: 1250686-01-1
M. Wt: 128.13 g/mol
InChI Key: ZLFPBCLBXMWJEG-UHFFFAOYSA-N
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Description

Methyl 3-(cyanoamino)propanoate is an organic compound that belongs to the class of cyanoacetamides It is characterized by the presence of a cyano group (-CN) and an ester group (-COOCH3) attached to a propanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(cyanoamino)propanoate can be synthesized through the cyanoacetylation of amines. One common method involves the reaction of methyl cyanoacetate with various substituted aryl or heteryl amines under different reaction conditions. For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the desired cyanoacetamide compounds . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by cooling to room temperature .

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(cyanoamino)propanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Condensation Reactions: Common reagents include aldehydes or ketones, and the reactions are typically carried out under acidic or basic conditions.

    Substitution Reactions: Nucleophiles such as amines or thiols are used, often in the presence of a base or catalyst.

    Reduction Reactions: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.

Major Products Formed

    Heterocyclic Compounds: Formed through condensation reactions.

    Substituted Cyanoacetamides: Formed through nucleophilic substitution.

    Amines: Formed through reduction of the cyano group.

Mechanism of Action

The mechanism of action of methyl 3-(cyanoamino)propanoate depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific biological pathways. The cyano group can participate in interactions with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis to release the active compound in a controlled manner .

Comparison with Similar Compounds

Methyl 3-(cyanoamino)propanoate can be compared with other cyanoacetamide derivatives, such as:

    Ethyl 3-(cyanoamino)propanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Methyl 2-(cyanoamino)propanoate: Similar structure but with the cyano group attached to a different carbon atom.

    Methyl 3-(cyanoamino)butanoate: Similar structure but with an additional carbon in the backbone.

These compounds share similar reactivity but may differ in their physical properties and specific applications .

Properties

IUPAC Name

methyl 3-(cyanoamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2/c1-9-5(8)2-3-7-4-6/h7H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLFPBCLBXMWJEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCNC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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